Furfural thiosemicarbazone
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Overview
Description
Furfural thiosemicarbazone is an organosulfur compound derived from the reaction between furfural and thiosemicarbazide It belongs to the broader class of thiosemicarbazones, which are known for their diverse biological activities and coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfural thiosemicarbazone is synthesized through the condensation reaction between furfural and thiosemicarbazide. The reaction typically occurs under mild conditions, often in an ethanol or methanol solvent, and involves the formation of an imine bond with the release of water. The general reaction is as follows:
Furfural+Thiosemicarbazide→Furfural thiosemicarbazone+Water
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations. The use of continuous flow reactors and automated synthesis systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Furfural thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Mechanism of Action
The biological activity of furfural thiosemicarbazone is primarily attributed to its ability to chelate metal ions, forming stable complexes that can interact with biological targets. The compound’s mechanism of action involves:
Metal Chelation: The thiosemicarbazone moiety binds to metal ions, facilitating their transport and interaction with cellular components.
Molecular Targets: The metal complexes can interact with DNA, proteins, and enzymes, disrupting their normal functions and leading to cell death.
Pathways Involved: The compound can induce apoptosis through mitochondrial pathways, generate reactive oxygen species, and inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Furfural thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- Pyridine-2-carbaldehyde thiosemicarbazone
- Salicylaldehyde thiosemicarbazone
- Acetylpyridine thiosemicarbazone
Uniqueness:
- Structural Features: this compound contains a furan ring, which imparts unique electronic and steric properties compared to other thiosemicarbazones.
- Biological Activity: The compound’s antimicrobial and anticancer activities are often more pronounced due to the presence of the furan ring, which enhances its ability to interact with biological targets .
Properties
IUPAC Name |
(furan-2-ylmethylideneamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHKUOXVUSHCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5419-96-5 |
Source
|
Record name | Furfural thiosemicarbazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5419-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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